1-Methyl-4-(p-tolyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(p-tolyl)piperidine is a chemical compound belonging to the piperidine class, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids . This compound, specifically, features a methyl group at the 1-position and a p-tolyl group at the 4-position of the piperidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(p-tolyl)piperidine can be synthesized through several methods. One common approach involves the reaction of p-tolylmagnesium bromide with 1-methylpiperidine under controlled conditions . Another method includes the cyclization of appropriate precursors using catalysts such as palladium or nickel .
Industrial Production Methods: Industrial production often employs catalytic hydrogenation and cyclization reactions. The use of high-pressure reactors and continuous flow systems can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(p-tolyl)piperidine undergoes various chemical reactions, including:
Reduction: Reduction reactions using hydrogen gas and metal catalysts can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the p-tolyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium or nickel catalysts.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(p-tolyl)piperidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(p-tolyl)piperidine involves its interaction with specific molecular targets. It can modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in various cellular processes . The compound may induce apoptosis through caspase-dependent pathways, contributing to its potential anticancer properties .
Vergleich Mit ähnlichen Verbindungen
4-Methylpiperidine: Lacks the p-tolyl group, making it less complex.
1-Phenylpiperidine: Contains a phenyl group instead of a p-tolyl group, altering its chemical properties.
Uniqueness: 1-Methyl-4-(p-tolyl)piperidine’s unique structure, with both a methyl and a p-tolyl group, provides distinct chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique structure and reactivity make it a valuable subject for ongoing research and development.
Eigenschaften
Molekularformel |
C13H19N |
---|---|
Molekulargewicht |
189.30 g/mol |
IUPAC-Name |
1-methyl-4-(4-methylphenyl)piperidine |
InChI |
InChI=1S/C13H19N/c1-11-3-5-12(6-4-11)13-7-9-14(2)10-8-13/h3-6,13H,7-10H2,1-2H3 |
InChI-Schlüssel |
LPPKMJXFNXOFAQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.